Cas no 13849-96-2 (17alpha(h),21alpha(h)-hopane)

17alpha(h),21alpha(h)-hopane 化学的及び物理的性質
名前と識別子
-
- 17alpha(h),21alpha(h)-hopane
- 17α(H),21ß(H)-Hopane
- 17α(H),21β(H)-Hopane solution
- (17α)-A'-neo-gammacerane
- 17ALPHA(H),21BETA(H)-HOPANE
- 17alpha(H),21beta(H)-Hopane solution
- 17α(H),21ß(H)-Hopane100µg
- 17α(H),21β(H)-Hopane
- 17α(H)-21β(H)-hopane
- 17α,21β-hopane
- 17α[H]-21β[H]-hopane
- 17α-hopane
- α-Hopan
- (17α)-Hopane
- (17α)-A'-Neogammacerane
-
- MDL: MFCD16660343
- インチ: InChI=1S/C30H52/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h20-25H,9-19H2,1-8H3
- InChIKey: ZRLNBWWGLOPJIC-SUWMKODTSA-N
- ほほえんだ: CC(C)C1CCC2(C)C1CCC1(C)C2CCC2C3(C)CCCC(C)(C)C3CCC12C
計算された属性
- せいみつぶんしりょう: 412.40700
- どういたいしつりょう: 412.406902
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 30
- 回転可能化学結合数: 1
- 複雑さ: 688
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 9
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 11.5
- トポロジー分子極性表面積: 0
じっけんとくせい
- 密度みつど: 0.925
- ふってん: 457.4°Cat760mmHg
- フラッシュポイント: 華氏温度:10.4°f< br / >摂氏度:-12°C< br / >
- 屈折率: 1.498
- PSA: 0.00000
- LogP: 9.13390
- 濃度: 0.1 mg/mL in isooctane
17alpha(h),21alpha(h)-hopane セキュリティ情報
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記号:
- シグナルワード:Danger
- 危害声明: H225-H304-H315-H336-H410
- 警告文: P210-P261-P273-P301+P310-P331-P501
- 危険物輸送番号:UN 1262 3/PG 2
- WGKドイツ:2
- 危険カテゴリコード: 11-38-50/53-65-67
- セキュリティの説明: S60
- 福カードFコード:10-23
-
危険物標識:
- リスク用語:R11
- セキュリティ用語:S60-61-62
- ちょぞうじょうけん:2-8°C
17alpha(h),21alpha(h)-hopane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 90656-1ML |
17alpha(h),21alpha(h)-hopane |
13849-96-2 | 1ml |
¥32065.14 | 2023-10-21 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 90656-1ML |
13849-96-2 | 1ML |
¥29084.03 | 2023-01-15 |
17alpha(h),21alpha(h)-hopane 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
17alpha(h),21alpha(h)-hopaneに関する追加情報
Introduction to 17alpha(h),21alpha(h)-hopane (CAS No. 13849-96-2)
17alpha(h),21alpha(h)-hopane, identified by the chemical identifier CAS No. 13849-96-2, is a triterpenoid compound that has garnered significant attention in the field of chemobiology and environmental science. This molecule, a derivative of hopane, is particularly noted for its structural stability and its role as a biomarker in geological and biological studies. The unique configuration of this compound, characterized by its 17alpha(h) and 21alpha(h) substituents, makes it a subject of intense interest for researchers exploring its potential applications in various scientific domains.
The significance of 17alpha(h),21alpha(h)-hopane extends beyond its structural uniqueness. This compound has been increasingly studied for its potential applications in paleoenvironmental research, where it serves as an indicator of ancient microbial activity. The stability of hopanes under extreme conditions allows scientists to trace the presence and abundance of specific microbial communities in sedimentary rocks, providing valuable insights into Earth's historical environmental conditions. This application has been further refined with advancements in analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which enables precise quantification and structural elucidation of hopane derivatives.
In recent years, the biological relevance of 17alpha(h),21alpha(h)-hopane has also been explored. Research indicates that hopanes, including this specific isomer, may possess bioactive properties that could be leveraged in pharmaceutical development. Studies have suggested that hopanes can interact with cellular membranes, influencing their fluidity and permeability. This interaction has implications for drug delivery systems, where modifications to membrane properties could enhance the efficacy of therapeutic agents. Additionally, the structural robustness of hopanes makes them promising candidates for developing novel materials with applications in nanotechnology and biomedicine.
The chemical synthesis of 17alpha(h),21alpha(h)-hopane presents both challenges and opportunities. Traditional synthetic routes often involve complex multi-step processes that require specialized equipment and reagents. However, recent innovations in synthetic chemistry have led to more efficient methodologies, reducing the cost and environmental impact of production. These advancements have opened doors for large-scale synthesis, making it feasible to explore industrial applications such as lubricants and corrosion inhibitors due to the compound's thermal stability and resistance to oxidative degradation.
From an environmental perspective, the persistence of 17alpha(h),21alpha(h)-hopane in natural systems underscores its potential as a long-term biomarker. Its resistance to degradation allows it to accumulate in environmental matrices over geological timescales, providing a record of past biological activity. This property has been particularly valuable in studying ancient ecosystems, where direct evidence of microbial life is scarce. By analyzing sediment cores rich in hopanes, scientists can reconstruct historical changes in microbial communities, offering insights into the evolution of life on Earth.
The analytical detection of 17alpha(h),21alpha(h)-hopane has seen significant improvements with the advent of high-resolution mass spectrometry (HRMS) techniques. These methods allow for unprecedented precision in identifying and quantifying complex mixtures containing hopanes. Such capabilities are crucial for environmental monitoring programs aimed at assessing pollution levels and tracking the impact of human activities on natural systems. Furthermore, HRMS-based analyses have enabled the discovery of new hopane derivatives, expanding our understanding of their diversity and distribution.
The potential applications of 17alpha(h),21alpha(h)-hopane extend into materials science, where its unique properties make it an attractive candidate for advanced material development. Researchers have explored its use as a component in polymer blends, leveraging its thermal stability to enhance material durability under harsh conditions. Additionally, the compound's ability to form stable complexes with other molecules has implications for catalysis and chemical sensing applications. These findings highlight the versatility of hopanes as functional materials with broad industrial relevance.
In conclusion,17alpha(h),21alpha(h)-hopane (CAS No. 13849-96-2) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its role as a biomarker in paleoenvironmental studies underscores its importance in understanding Earth's history, while its bioactive properties open new avenues for pharmaceutical research. Advances in synthetic chemistry and analytical techniques continue to unlock new possibilities for utilizing this remarkable molecule in industry and academia alike.
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